molecular formula C9H14O4 B2832681 Dimethyl 2-(cyclopropylmethyl)malonate CAS No. 1565512-49-3

Dimethyl 2-(cyclopropylmethyl)malonate

Cat. No. B2832681
CAS RN: 1565512-49-3
M. Wt: 186.207
InChI Key: NGMOTFPGCNSWRI-UHFFFAOYSA-N
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Description

Dimethyl 2-(cyclopropylmethyl)malonate is a chemical compound with the molecular weight of 184.19 . It is a derivative of malonic acid, which is commonly used as a reagent for organic synthesis .


Synthesis Analysis

The synthesis of similar compounds, such as dimethyl malonate, has been studied extensively. For instance, dimethyl malonate can be synthesized from dimethoxymethane and carbon monoxide . In another study, an efficient synthetic approach for chiral malonates was established via enantioselective phase transfer catalysis . A practical large-scale synthesis of monomethyl malonate and monoethyl malonate, which are among the most commonly applied half-esters in organic synthesis, is described, applying the highly efficient selective monohydrolysis of symmetric diesters .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H12O4/c1-12-8(10)7(9(11)13-2)5-6-3-4-6/h5-6H,3-4H2,1-2H3 .


Chemical Reactions Analysis

The role of pH-dependent ionic structures of l-amino acids in catalysis has been investigated for the two-component Mannich reactions between dimethyl malonate (DMM)/ethyl acetoacetate (EAA) and imines . Another study discusses a plausible reaction mechanism involving Knoevenage condensation of dimethyl malonate with α,β-acetylenic aldehyde to give dimethyl 2-(prop-2-yn-1-ylidene)malonate and subsequent nucleophilic addition of cyclic amine to the latter .


Physical And Chemical Properties Analysis

This compound is a compound with a molecular weight of 184.19 .

Scientific Research Applications

Cyclization Reactions

Dimethyl 2-(3-oxo-3-arylpropyl)malonates undergo anodic cyclization under electrooxidation in methanol, yielding dimethyl 2-aroylcyclopropane-1,1-dicarboxylates. These reactions are facilitated by potassium iodide and a base or neutral salt, showcasing a method for synthesizing cyclopropane derivatives through a presumed two-electron oxidation process (Okimoto et al., 2013).

Synthesis Methods

A general approach for synthesizing phenyliodonium ylides from malonate esters has been developed, providing a pathway to 1,1-cyclopropane diesters using rhodium or copper catalysis. This method highlights the potential of dimethyl malonate derivatives as safer and more convenient alternatives for producing cyclopropane diesters (Goudreau et al., 2009).

Safety and Hazards

Dimethyl 2-(cyclopropylmethyl)malonate is classified as a combustible liquid and causes serious eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .

Mechanism of Action

Mode of Action

. This property could potentially influence the interaction of Dimethyl 2-(cyclopropylmethyl)malonate with its targets.

Biochemical Pathways

Malonate, a three-carbon dicarboxylic acid, is known to play an important role in symbiotic nitrogen metabolism and brain development . As a derivative of malonate, this compound might influence similar biochemical pathways.

Result of Action

. It’s possible that this compound might have similar effects.

Biochemical Analysis

Biochemical Properties

Dimethyl 2-(cyclopropylmethyl)malonate is a diester derivative of malonic acid . It is a common reagent for organic synthesis used, for example, as a precursor for barbituric acid . It is also used in the malonic ester synthesis . It can be synthesized from dimethoxymethane and carbon monoxide .

Cellular Effects

This compound has shown to have significant effects on various types of cells. For instance, it has been found to reduce cardiac ischemia–reperfusion (IR) injury . In another study, it was found that Dimethyl malonate could reduce reactive oxygen species and regulate microglia to protect ischemic brain .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the citric acid cycle . This inhibition reduces the production of reactive oxygen species, thereby reducing cellular damage .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have significant temporal effects. For instance, it was found that a single infusion of this compound upon reperfusion gave a significant cardioprotective effect, with preserved ejection fraction and less collagen deposition .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a rat model during advancing type 2 diabetes, different concentrations of this compound had variable effects on infarct size reduction depending on the presence and the stage of diabetes .

Metabolic Pathways

This compound is involved in the citric acid cycle, where it inhibits the enzyme succinate dehydrogenase . This inhibition disrupts the normal flow of the cycle, leading to a reduction in the production of reactive oxygen species .

Subcellular Localization

The subcellular localization of this compound is likely to be in the mitochondria, given its role in inhibiting succinate dehydrogenase, an enzyme located in the mitochondrial matrix

properties

IUPAC Name

dimethyl 2-(cyclopropylmethyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-12-8(10)7(9(11)13-2)5-6-3-4-6/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMOTFPGCNSWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CC1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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